Glucobrassicin (potassium)

Catalog No.
S12847598
CAS No.
M.F
C16H19KN2O9S2
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucobrassicin (potassium)

Product Name

Glucobrassicin (potassium)

IUPAC Name

potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Molecular Formula

C16H19KN2O9S2

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1

InChI Key

NSURXWDIGUNLJB-AGVSWHMJSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+]

Glucobrassicin is an indole glucosinolate predominantly found in cruciferous vegetables such as cabbage, broccoli, and mustard. It plays a crucial role in plant defense and has been studied for its potential health benefits in humans. The compound is known for its unique structure, which includes a glucose moiety linked to an indole core, making it part of a larger class of compounds known as glucosinolates. Upon hydrolysis, glucobrassicin typically yields indole-3-carbinol and thiocyanate ions, although the expected isothiocyanate product, indol-3-ylmethylisothiocyanate, is highly unstable and rarely detected .

Involving glucobrassicin occur during its hydrolysis by the enzyme myrosinase. This reaction can produce several products:

  • Indole-3-carbinol: A compound with potential anticancer properties.
  • Thiocyanate ion: A product that may have various biological effects.
  • Glucose and sulfate: Byproducts of the hydrolysis process.

The stability of glucobrassicin under different conditions has been noted, with thermal degradation leading to significant loss of the compound when subjected to high temperatures. Research indicates that glucobrassicin degrades completely at 100°C within 20 minutes, highlighting its vulnerability compared to other glucosinolates .

Glucobrassicin exhibits several biological activities:

  • Anticancer Properties: Indole-3-carbinol, derived from glucobrassicin, has been shown to influence cellular pathways related to cancer prevention.
  • Plant Defense Mechanism: It serves as an egg-laying stimulant for certain butterfly species, indicating its role in plant-insect interactions .
  • Antimicrobial Effects: The degradation products of glucobrassicin may contribute to plant defense against pathogens.

Additionally, studies have suggested that glucobrassicin and its derivatives can modulate various biological processes in humans, including detoxification pathways and inflammation responses .

The biosynthesis of glucobrassicin begins with the amino acid tryptophan, which undergoes several enzymatic transformations:

  • Conversion to Indole-3-acetaldoxime: Catalyzed by cytochrome P450 enzymes.
  • Formation of Thiohydroximate Intermediate: Involves conjugation with glutathione followed by cleavage by a carbon-sulfur lyase.
  • Glucosylation and Sulfation: The final steps involve attaching a glucose molecule and sulfating the intermediate to form glucobrassicin.

This multi-step biosynthetic pathway underscores the complexity of glucosinolate formation in plants .

Glucobrassicin has several applications:

  • Nutritional Supplement: Due to its potential health benefits, it is explored as a dietary supplement.
  • Agricultural Use: As a natural pesticide or growth regulator due to its role in plant defense mechanisms.
  • Research Tool: Utilized in studies investigating cancer prevention and plant biology.

Moreover, its derivatives are being investigated for their roles in enhancing plant resistance against pests and diseases .

Research on the interactions of glucobrassicin with other compounds indicates that it may enhance or inhibit various biological activities:

These interactions highlight the importance of glucobrassicin not only as a standalone compound but also within the broader context of dietary phytochemicals .

Glucobrassicin shares structural similarities with several other glucosinolates. Here are some notable compounds:

Compound NameStructure TypeKey Features
1-MethoxyglucobrassicinIndole GlucosinolateKnown as neoglucobrassicin; involved in plant defense.
4-HydroxyglucobrassicinIndole GlucosinolateExhibits antimicrobial properties.
4-MethoxyglucobrassicinIndole GlucosinolateFunctions as a signal molecule in plant defense.
1,4-DimethoxyglucobrassicinIndole GlucosinolateRarely found; potential unique biological activities.
1-SulfoglucobrassicinIndole GlucosinolateLess common; studied for specific biochemical roles.
6′-IsoferuloylglucobrassicinIndole GlucosinolateRare derivative; potential unique interactions.

Uniqueness of Glucobrassicin

Glucobrassicin is distinguished by its specific degradation products and its role as an egg-laying stimulant for certain butterflies, which is not observed in many other glucosinolates. Its unique biosynthetic pathway also contributes to its distinct properties compared to other similar compounds .

The biosynthetic pathway of glucobrassicin (potassium) in cruciferous plants represents a sophisticated enzymatic cascade that converts the amino acid tryptophan into this important indole glucosinolate. This metabolic conversion serves as a critical branch point between primary metabolism and secondary metabolite production, with profound implications for both plant defense mechanisms and auxin homeostasis [1] [2].

The initial step in glucobrassicin biosynthesis involves the conversion of tryptophan to indole-3-acetaldoxime through the action of cytochrome P450 enzymes belonging to the CYP79B subfamily. Research has demonstrated that CYP79B2 and CYP79B3 are the primary enzymes responsible for this transformation, with CYP79B2 showing greater catalytic efficiency and broader tissue expression patterns [1] [3]. The enzyme CYP79B2 exhibits a Michaelis constant (Km) of 21 μM for tryptophan and achieves a maximum velocity (Vmax) of 7.78 nmol/h/ml culture when expressed heterologously in Escherichia coli [1].

The formation of indole-3-acetaldoxime represents a crucial metabolic branch point where the pathway diverges toward either indole-3-acetic acid biosynthesis for auxin production or toward glucosinolate formation [4] [2]. This branching is regulated by the availability and activity of downstream enzymes, particularly CYP83B1, which channels indole-3-acetaldoxime specifically toward glucosinolate biosynthesis [5] [4].

Cytochrome P450-Mediated Modifications

The cytochrome P450-mediated modifications in glucobrassicin biosynthesis involve a series of carefully orchestrated oxidative transformations that progressively modify the tryptophan-derived substrate. Following the initial conversion to indole-3-acetaldoxime, the pathway proceeds through CYP83B1-catalyzed N-hydroxylation, which produces a highly reactive aci-nitro compound [2].

CYP83B1 demonstrates remarkable substrate specificity for indole-3-acetaldoxime, with a Km value of 3 μM and a turnover number of 53 min⁻¹ [2]. This enzyme catalyzes the N-hydroxylation of indole-3-acetaldoxime to form 1-aci-nitro-2-indolyl-ethane, a compound that spontaneously reacts with thiol compounds to generate the N-alkyl-thiohydroximate adduct that serves as the committed precursor for glucosinolate biosynthesis [4] [2].

The CYP83 family enzymes exhibit unique structural features that distinguish them from other cytochrome P450 subfamilies. Within the highly conserved PERF and heme-binding regions, CYP83 enzymes possess family-specific substitutions that define consensus sequences of FXP(E/D)RH and SFSTG(K/R)RGC(A/I)A, respectively [6]. These structural modifications are essential for the specific chemistry required to process oxime intermediates in glucosinolate biosynthesis [7] [6].

The evolutionary relationship between CYP79 and CYP83 enzymes suggests that glucosinolate biosynthesis evolved from cyanogenic glucoside pathways. The presence of CYP79B homologues in distantly related families within the Capparales order, including Tropaeolaceae, Caricaceae, and Brassicaceae, provides evidence for the evolutionary conservation of these enzymatic mechanisms [6].

Additional cytochrome P450 enzymes contribute to the diversification of indole glucosinolate derivatives. CYP71CR1 and CYP71CR2 have been identified as catalyzing unprecedented S-heterocyclizations in the biosynthesis of cyclobrassinin and spirobrassinin, respectively [8]. These enzymes represent the first characterized members of the CYP71CR subfamily and demonstrate the ongoing evolution of specialized metabolic pathways in cruciferous plants [8].

Sulfotransferase Activation Mechanisms

The final step in glucobrassicin biosynthesis requires the sulfation of desulfoglucosinolate intermediates through the action of specialized sulfotransferases. Three desulfoglucosinolate sulfotransferases have been identified in Arabidopsis thaliana: AtSOT16, AtSOT17, and AtSOT18 [9]. These enzymes catalyze the transfer of sulfate groups from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the appropriate hydroxyl groups of desulfoglucosinolate substrates [9] [10].

The sulfotransferase activation mechanism relies on the availability of PAPS as the universal sulfate donor. PAPS synthesis occurs through a two-step process beginning with the formation of adenosine 5'-phosphosulfate (APS) from sulfate and ATP, catalyzed by ATP sulfurylase [10]. Subsequently, APS kinase phosphorylates APS to produce PAPS using ATP as the phosphate donor [10]. This activated sulfate carrier is then transported into appropriate cellular compartments for utilization by sulfotransferases [11].

The three AtSOT proteins demonstrate distinct substrate specificities and kinetic properties. Enzyme kinetic studies using both ³⁵S-labeled and unlabeled PAPS have revealed that these proteins exhibit different maximum velocities with various desulfoglucosinolate substrates and differ in their affinity for both desulfobenzylglucosinolate and PAPS [9]. Particularly notable is the observation that AtSOT18 proteins from different Arabidopsis ecotypes (C24 and Col0) differ in two amino acids out of 350, and these variations lead to distinct substrate specificities [9].

All three desulfoglucosinolate sulfotransferases are localized in the cytoplasm, as demonstrated through transient expression of fusion constructs with green fluorescent protein in Arabidopsis protoplasts [9]. This cytoplasmic localization is consistent with the requirement for PAPS availability and the need for efficient coupling with upstream biosynthetic enzymes [12].

The expression patterns of sulfotransferase genes show differential regulation across plant organs, tissues, and developmental stages. Northern blot analysis has indicated that the three AtSOT genes respond differently to environmental conditions, including light/darkness cycles and sulfate availability in the growth medium [9]. Interestingly, both high (500 μM) and low (50 μM) sulfate concentrations in the medium do not significantly influence the expression levels of these genes, suggesting that their regulation is primarily controlled by developmental and metabolic signals rather than direct substrate availability [9].

Potassium Incorporation Dynamics

The incorporation of potassium into glucobrassicin represents a fundamental aspect of glucosinolate chemistry and storage. Glucosinolates naturally exist as potassium salts in plant tissues, reflecting both the ionic nature of these compounds and the cellular mechanisms that govern their accumulation and compartmentalization [13] [14]. The potassium incorporation dynamics involve complex interactions between ion transport systems, cellular compartmentalization, and the chemical requirements for glucosinolate stability and solubility [15] [16].

The formation of glucobrassicin potassium salt occurs through the interaction of the anionic glucosinolate molecule with potassium cations present in the cellular environment. The glucosinolate molecule contains a sulfonated oxime moiety that carries a negative charge, making it highly hydrophilic and requiring cation association for charge neutralization and cellular stability [17] [10]. Potassium serves as the preferred cation due to its abundance in plant cells and its compatibility with cellular transport and storage mechanisms [15] [18].

Soil Potassium Bioavailability Relationships

The bioavailability of soil potassium directly influences the capacity of cruciferous plants to synthesize and store glucobrassicin potassium salts. Soil potassium exists in multiple forms with varying degrees of availability to plant roots, including water-soluble potassium, exchangeable potassium, and non-exchangeable potassium pools [18] [20]. The dynamic equilibrium between these potassium forms determines the sustained supply of this essential nutrient for both primary metabolic functions and secondary metabolite synthesis [18].

Water-soluble potassium represents the most readily available form for plant uptake, existing in the soil solution as free potassium ions [18]. This fraction typically accounts for a small percentage of total soil potassium but provides the immediate supply for root absorption [20]. Research has shown that submerged soil conditions can enhance water-soluble potassium availability, with red soils demonstrating the highest levels of readily available potassium under these conditions [20].

Exchangeable potassium constitutes the primary reservoir for plant-available potassium in most agricultural soils. This fraction is held on cation exchange sites of clay minerals and organic matter through relatively weak electrostatic forces, allowing for release to the soil solution as water-soluble potassium is depleted [18]. The cation exchange capacity of soils significantly influences the availability of exchangeable potassium, with black soils showing the highest cation exchange capacity at 31.25 cmol(p+)/kg [20].

Non-exchangeable potassium exists in fixed positions within clay mineral structures, particularly in the interlayer spaces of illite and vermiculite minerals [18]. While this fraction is not immediately available for plant uptake, it can be gradually released through weathering processes and contribute to long-term potassium supply [20]. Different soil types exhibit varying capacities for non-exchangeable potassium release, with red soils showing significant Step-K and constant rate K forms that can be mobilized over time [20].

The relationship between soil potassium bioavailability and glucosinolate synthesis in cruciferous plants has been demonstrated through field experiments examining potassium application effects on Brassica species. Studies with Indian mustard (Brassica juncea) have shown that potassium fertilization significantly improves plant growth parameters, yield attributes, and overall biomass production [21] [22]. The optimal potassium application rates for mustard production have been determined to be in the range of 80 kg K₂O ha⁻¹, resulting in maximum available potassium levels of 166.0 kg ha⁻¹ in post-harvest soil [21].

Brassica crops demonstrate high potassium requirements, often exceeding nitrogen needs for optimal growth and development [23]. Potassium demand is particularly intense during periods of rapid growth and secondary metabolite synthesis [23]. The total crop requirement for potassium in brassica vegetables ranges from 2.7 to 5.1 kg per ton of fresh matter, with significant proportions being removed at harvest in crops such as cabbage [23]. This high potassium demand reflects not only the nutritional requirements for primary metabolism but also the substantial needs for glucosinolate synthesis and storage as potassium salts [23].

The efficiency of potassium uptake varies significantly among different soil types and is influenced by factors such as soil pH, cation exchange capacity, and mineral composition [20]. Red soils with moderate acidity (pH 5.9) demonstrate the highest plant uptake efficiency for potassium, while calcareous soils with high pH (8.1) show limited uptake efficiency due to alkaline conditions that can reduce potassium availability [20]. These soil-specific differences in potassium bioavailability have direct implications for glucosinolate synthesis capacity in cruciferous crops grown on different soil types [20].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

486.01690402 g/mol

Monoisotopic Mass

486.01690402 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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